S-(4-Butylphenyl) 4-heptylbenzene-1-carbothioate
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Overview
Description
S-(4-Butylphenyl) 4-heptylbenzene-1-carbothioate:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Butylphenyl) 4-heptylbenzene-1-carbothioate typically involves the reaction of 4-butylphenyl thiol with 4-heptylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-(4-Butylphenyl) 4-heptylbenzene-1-carbothioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
S-(4-Butylphenyl) 4-heptylbenzene-1-carbothioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-(4-Butylphenyl) 4-heptylbenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The carbothioate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic rings in the compound may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate
- S-(4-Butylphenyl) 4-(heptyloxy)benzene-1-carbothioate
- S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate
Uniqueness
S-(4-Butylphenyl) 4-heptylbenzene-1-carbothioate is unique due to its specific combination of functional groups and alkyl chains, which confer distinct chemical and physical properties. The length and branching of the alkyl chains can significantly influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
61518-81-8 |
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Molecular Formula |
C24H32OS |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
S-(4-butylphenyl) 4-heptylbenzenecarbothioate |
InChI |
InChI=1S/C24H32OS/c1-3-5-7-8-9-11-21-12-16-22(17-13-21)24(25)26-23-18-14-20(15-19-23)10-6-4-2/h12-19H,3-11H2,1-2H3 |
InChI Key |
XHNQBFVSAMUDQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
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